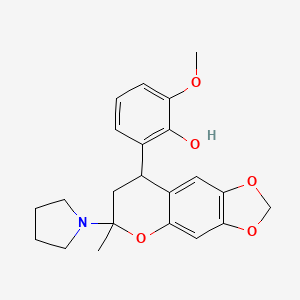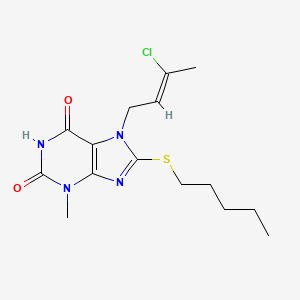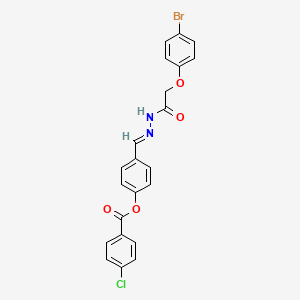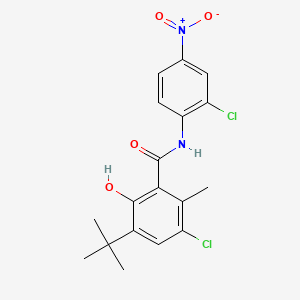
2-(7,8-Dihydro-6-methyl-6-(1-pyrrolidinyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran-8-yl)-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-MEO-6-(6-ME-6-PYRROLIDIN-1-YL-2H-6H-(1,3)DIOXOLO(4,5-G)CHROMEN-8-YL)-PHENOL” is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2-MEO-6-(6-ME-6-PYRROLIDIN-1-YL-2H-6H-(1,3)DIOXOLO(4,5-G)CHROMEN-8-YL)-PHENOL” typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include phenols, pyrrolidines, and dioxolanes. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such complex compounds may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
“2-MEO-6-(6-ME-6-PYRROLIDIN-1-YL-2H-6H-(1,3)DIOXOLO(4,5-G)CHROMEN-8-YL)-PHENOL” can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems and potential therapeutic applications.
Medicine: As a candidate for drug development due to its potential biological activities.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of “2-MEO-6-(6-ME-6-PYRROLIDIN-1-YL-2H-6H-(1,3)DIOXOLO(4,5-G)CHROMEN-8-YL)-PHENOL” involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “2-MEO-6-(6-ME-6-PYRROLIDIN-1-YL-2H-6H-(1,3)DIOXOLO(4,5-G)CHROMEN-8-YL)-PHENOL” include other chromenes and pyrrolidine derivatives. These compounds may share similar structural features and biological activities.
Uniqueness
The uniqueness of “2-MEO-6-(6-ME-6-PYRROLIDIN-1-YL-2H-6H-(1,3)DIOXOLO(4,5-G)CHROMEN-8-YL)-PHENOL” lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities.
Eigenschaften
CAS-Nummer |
116408-96-9 |
|---|---|
Molekularformel |
C22H25NO5 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
2-methoxy-6-(6-methyl-6-pyrrolidin-1-yl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-8-yl)phenol |
InChI |
InChI=1S/C22H25NO5/c1-22(23-8-3-4-9-23)12-16(14-6-5-7-17(25-2)21(14)24)15-10-19-20(27-13-26-19)11-18(15)28-22/h5-7,10-11,16,24H,3-4,8-9,12-13H2,1-2H3 |
InChI-Schlüssel |
CRSJWEZUGYNWDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=CC3=C(C=C2O1)OCO3)C4=C(C(=CC=C4)OC)O)N5CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11994756.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11994758.png)
![methyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994761.png)


![4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]valinate](/img/structure/B11994780.png)



![(2E)-2-(pyridin-4-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11994809.png)

![3-Methyl-2-(3-methylbutyl)-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11994819.png)
![2-(4-Bromophenyl)-9-chloro-5-(4-chlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11994822.png)
![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11994833.png)
